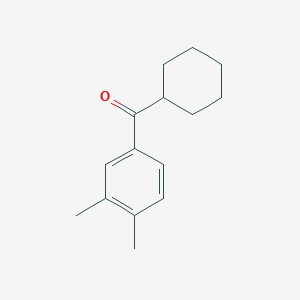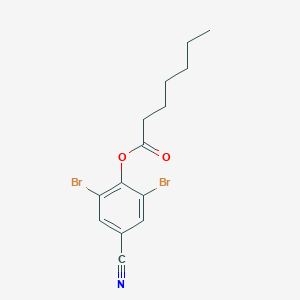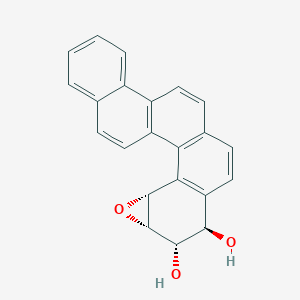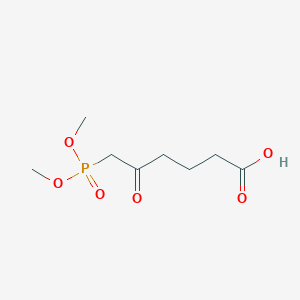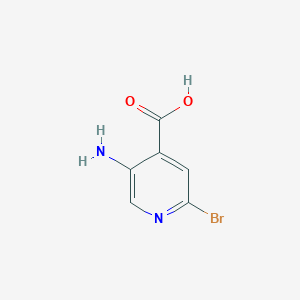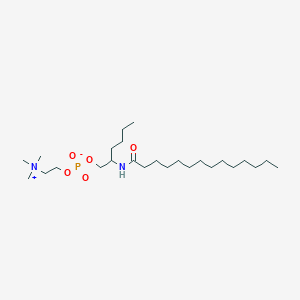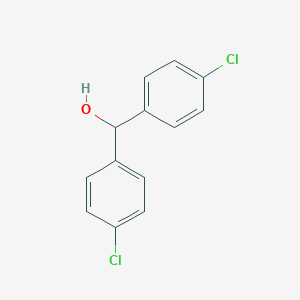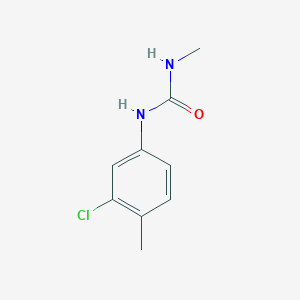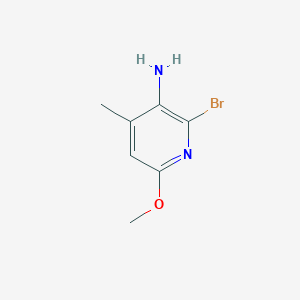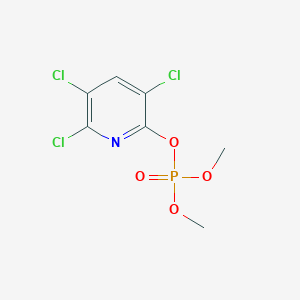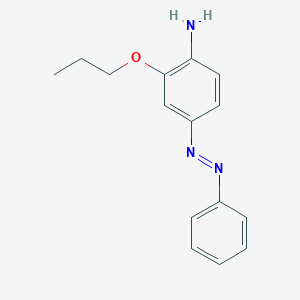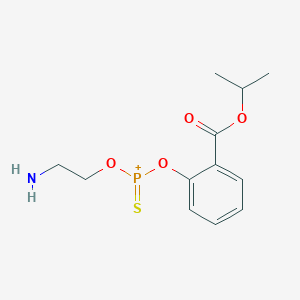
2-Aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium is a complex organic compound with a unique structure that combines amino, ethoxy, propan-2-yloxycarbonyl, phenoxy, and sulfanylidenephosphanium groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:
Formation of the Aminoethoxy Group: This step involves the reaction of an appropriate amine with an ethoxy-containing compound under controlled conditions.
Introduction of the Propan-2-yloxycarbonyl Group: This step involves the reaction of the intermediate with a propan-2-yloxycarbonyl chloride in the presence of a base to form the desired ester.
Attachment of the Phenoxy Group: This step involves the reaction of the intermediate with a phenol derivative under acidic or basic conditions.
Formation of the Sulfanylidenephosphanium Group: This step involves the reaction of the intermediate with a phosphorus-containing reagent, such as a phosphine or phosphonium salt, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to improve yield and efficiency. The process may also include purification steps such as crystallization, distillation, or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents (e.g., dichloromethane, ethanol).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
2-Aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-Aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
2-Aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium can be compared with other similar compounds, such as:
2-Aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphane: A similar compound with a slightly different structure, which may have different chemical and biological properties.
2-Aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphonium: Another similar compound with a different counterion, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
25205-08-7 |
|---|---|
Molecular Formula |
C12H17NO4PS+ |
Molecular Weight |
302.31 g/mol |
IUPAC Name |
2-aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium |
InChI |
InChI=1S/C12H17NO4PS/c1-9(2)16-12(14)10-5-3-4-6-11(10)17-18(19)15-8-7-13/h3-6,9H,7-8,13H2,1-2H3/q+1 |
InChI Key |
FURKWELRJVWIGI-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=CC=C1O[P+](=S)OCCN |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1O[P+](=S)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


